![molecular formula C8H13N3O4S B3376890 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid CAS No. 1247819-43-7](/img/structure/B3376890.png)
4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid
Overview
Description
“4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid” is a chemical compound with the CAS Number: 1247819-43-7 . It has a molecular weight of 247.27 . The IUPAC name for this compound is 4-{[(1H-pyrazol-3-yl)methyl]amino]sulfonyl}butanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3O4S/c12-8(13)2-1-5-16(14,15)10-6-7-3-4-9-11-7/h3-4,10H,1-2,5-6H2,(H,9,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.Mechanism of Action
4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid acts as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound reduces the production of bicarbonate ions, which are involved in the regulation of pH. This leads to a decrease in the pH of the extracellular fluid, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of carbonic anhydrase in biological systems. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid. One area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the study of the role of carbonic anhydrase in various biological systems, including the central nervous system. Finally, this compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its biological and medicinal properties. It acts as a competitive inhibitor of carbonic anhydrase and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. While this compound has potential as a therapeutic agent, further research is needed to fully understand its efficacy and safety.
Scientific Research Applications
4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid has been extensively studied for its biological and medicinal properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been used as a tool in biochemical and pharmacological research to study the role of sulfonamides in biological systems.
Safety and Hazards
properties
IUPAC Name |
4-(1H-pyrazol-5-ylmethylsulfamoyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c12-8(13)2-1-5-16(14,15)10-6-7-3-4-9-11-7/h3-4,10H,1-2,5-6H2,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNATHYIDBXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CNS(=O)(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



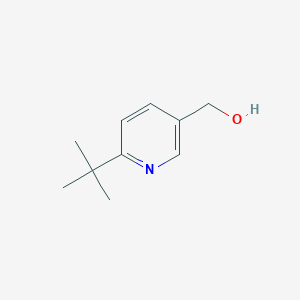
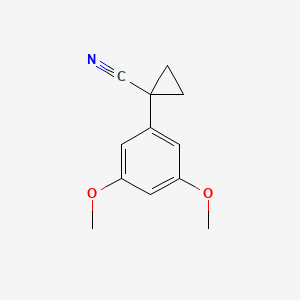
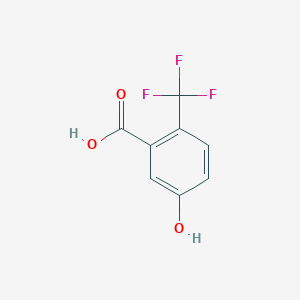

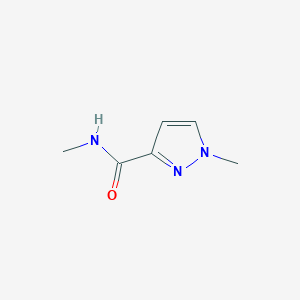
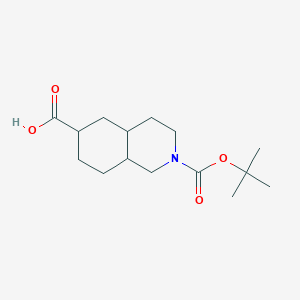
![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
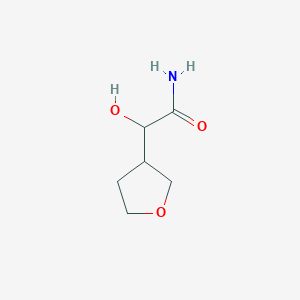

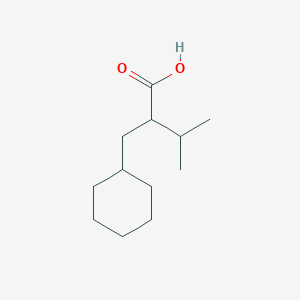

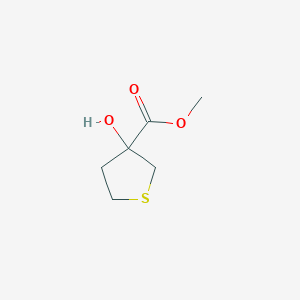
![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)
![2-[(4-Nitrophenyl)methyl]butanoic acid](/img/structure/B3376910.png)